molecular formula C10H13BrClNO2 B1429810 (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride CAS No. 845909-00-4

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Cat. No.: B1429810
CAS No.: 845909-00-4
M. Wt: 294.57 g/mol
InChI Key: PKCPLSGPTCTEMS-SBSPUUFOSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemistry

The compound’s structure consists of a propanoate backbone substituted at the β-carbon with both an amino group and a 3-bromophenyl moiety. The methyl ester group occupies the terminal position, while the hydrochloride salt stabilizes the amino group through ionic interaction.

Key structural features:

  • Chiral center : The β-carbon (C3) exhibits R-configuration, confirmed via optical rotation and chiral HPLC.
  • Bromophenyl group : The bromine atom is meta-substituted on the aromatic ring, influencing electronic properties and reactivity.
  • Hydrogen bonding : The hydrochloride salt facilitates intermolecular N–H⋯Cl interactions, promoting crystalline stability.

The stereochemistry is critical for biological activity, as enantiomeric purity (>97%) is maintained through asymmetric synthesis techniques.

Molecular Formula and Isotopic Composition

The molecular formula C₁₀H₁₃BrClNO₂ corresponds to a monoisotopic mass of 293.98 Da. Isotopic distribution arises from natural abundances:

  • Bromine : ~50.7% ⁷⁹Br and 49.3% ⁸¹Br.
  • Chlorine : ~75.8% ³⁵Cl and 24.2% ³⁷Cl.

Table 1: Isotopic Composition

Isotope Contribution (%)
[M]⁺ 100.0 (²⁵Cl/⁷⁹Br)
[M+2]⁺ 32.1 (³⁷Cl/⁸¹Br)
[M+4]⁺ 12.4 (³⁷Cl/⁸¹Br)

The molecular weight (294.57 g/mol) aligns with high-resolution mass spectrometry data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45–7.30 (m, 4H, Ar–H)
    • δ 4.21 (q, 1H, J = 6.8 Hz, C3–H)
    • δ 3.71 (s, 3H, OCH₃)
    • δ 2.98 (d, 2H, J = 6.8 Hz, C2–H₂).
  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 172.1 (C=O), 139.8 (C–Br), 130.2–122.4 (Ar–C), 56.3 (C3), 52.1 (OCH₃), 38.9 (C2).
Infrared Spectroscopy (IR)
  • 1732 cm⁻¹ (ester C=O stretch)
  • 1580 cm⁻¹ (N–H bend)
  • 670 cm⁻¹ (C–Br stretch).
Mass Spectrometry (MS)
  • ESI-MS : m/z 294.57 [M+H]⁺ (100%), 296.57 [M+H+2]⁺ (32.1%).
  • Fragments: m/z 258.01 (loss of HCl), 199.08 (cleavage of ester group).

Crystalline and Solution-State Properties

  • Crystalline form : Monoclinic lattice with P2₁ space group. X-ray diffraction reveals dimeric units linked via N–H⋯Cl hydrogen bonds.
  • Solution behavior :
    • Polar solvents : Highly soluble in methanol (>50 mg/mL) and dimethyl sulfoxide.
    • Nonpolar solvents : Insoluble in hexane or diethyl ether.
  • Tautomerism : The amino group remains protonated in aqueous solutions (pH < 5), while deprotonation occurs at pH > 9.

Solubility and Stability Profiles

Table 2: Solubility in Common Solvents

Solvent Solubility (mg/mL)
Methanol >50
Water <0.1
Dichloromethane 15.2
  • Stability :
    • Thermal : Decomposes at 215°C (DSC).
    • Hydrolytic : Ester hydrolysis occurs in acidic/basic media (t₁/₂ = 2 h at pH 1).
    • Storage : Stable at −20°C under inert atmosphere for >24 months.

The hydrochloride salt enhances stability compared to the free base, mitigating racemization and oxidative degradation.

Properties

IUPAC Name

methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCPLSGPTCTEMS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride 845909-00-4 3-Bromo C₁₀H₁₃BrClNO₂ 294.57 Reference Bromine’s electron-withdrawing effect and steric bulk
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 845909-40-2 3-Methoxy C₁₁H₁₅ClNO₃ 268.70 0.91 Methoxy’s electron-donating nature; higher solubility in polar solvents
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride 1369494-59-6 3-Hydroxy C₁₀H₁₃ClNO₃ 254.67 0.87 Hydroxyl group enhances hydrogen bonding but reduces stability
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride N/A 2,4-Difluoro C₁₁H₁₄ClF₂NO₂ 265.69 N/A Fluorine’s strong electron-withdrawing effect; ethyl ester increases lipophilicity
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride N/A 4-Methoxy C₁₁H₁₅ClNO₃ 268.70 N/A Para-substitution alters steric interactions and electronic distribution

Key Observations:

  • Bromine vs. Methoxy/Hydroxy : The 3-bromo substituent in the target compound provides steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to methoxy or hydroxy analogs .
  • Fluorine Substituents: Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (MW: 265.69) exhibits higher metabolic stability due to fluorine’s resistance to oxidation, but lower molecular weight than the brominated analog .

Solubility and Stability

  • The target compound requires dry storage to prevent ester hydrolysis, whereas hydroxylated analogs (e.g., 3-hydroxyphenyl derivative) may exhibit higher aqueous solubility but lower stability under acidic conditions .
  • Fluorinated analogs (e.g., 2,4-difluorophenyl) demonstrate enhanced stability in biological matrices due to fluorine’s electronegativity and small atomic radius .

Biological Activity

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₀H₁₃BrClNO₂
  • Molecular Weight : 294.57 g/mol
  • CAS Number : 845909-00-4
  • Structure : The compound features a bromophenyl group that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly those involving glutamate receptors. These receptors play a critical role in synaptic transmission and plasticity, which are essential for learning and memory functions .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit specific enzymes linked to cancer progression. For instance, it has shown promising results in inhibiting monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system and cancer metabolism .

In Vivo Studies

Animal model studies have indicated that the compound possesses CNS penetrant properties, suggesting its potential utility in treating neurological disorders. This was evidenced by observed improvements in behavioral assays related to anxiety and depression when administered to rodent models .

Case Studies

  • Cancer Treatment : A study highlighted the use of this compound in a mouse model of breast cancer, where it was found to significantly reduce tumor growth compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
  • Neurological Applications : Another investigation focused on the compound's effects on neurodegenerative diseases, particularly Alzheimer's disease. The results indicated that it could enhance cognitive function in animal models through inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells
Neurotransmitter EffectsEnhanced cognitive function in Alzheimer's models
Enzyme InhibitionInhibited MAGL, affecting cancer metabolism

Q & A

Basic: How can the enantiomeric purity of (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride be validated during synthesis?

Methodological Answer:
Enantiomeric purity can be confirmed using chiral HPLC with a cellulose-based chiral stationary phase (CSP) or by polarimetry. For example, related methyl ester hydrochlorides (e.g., (S)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride) are analyzed using Chiralpak® AD-H columns with hexane/isopropanol mobile phases, achieving baseline separation of enantiomers . Additionally, asymmetric synthesis routes employing chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) can minimize racemization, as seen in structurally similar intermediates .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the 3-bromophenyl moiety (δ ~7.1–7.4 ppm for aromatic protons) and the ester carbonyl (δ ~170 ppm).

IR Spectroscopy : Stretching vibrations for NH3+_3^+ (~2500–3000 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) are diagnostic.

Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+ at m/z 294.57 for C10_{10}H13_{13}BrClNO2+_2^+) .

X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for related bromophenyl esters .

Advanced: How does the bromine substituent influence reactivity in downstream functionalization?

Methodological Answer:
The electron-withdrawing bromine at the meta-position enhances electrophilic substitution reactions (e.g., Suzuki-Miyaura coupling) by polarizing the aryl ring. Computational studies (DFT) on 3-bromophenyl analogs show reduced electron density at the para-position, favoring cross-coupling at the ortho or meta sites . Experimental data for similar compounds indicate Pd-catalyzed couplings achieve >80% yield under mild conditions (e.g., 1 mol% Pd(PPh3_3)4_4, Na2_2CO3_3, 80°C) .

Advanced: What strategies mitigate racemization during ester hydrolysis to the free amino acid?

Methodological Answer:
Racemization is minimized by:

  • Low-Temperature Saponification : Hydrolysis at 0–5°C with LiOH in THF/H2_2O (4:1) preserves stereochemistry, as shown for (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave esters without disturbing chiral centers, achieving >95% enantiomeric excess (ee) in related systems .

Basic: What are the key intermediates in synthesizing this compound?

Methodological Answer:

3-Bromophenylacetic Acid : A precursor for Friedel-Crafts acylation or Mannich reactions (CAS 1878-67-7, purity >95%) .

Methyl 3-Oxo-3-(3-bromophenyl)propanoate : Prepared via Claisen condensation, then subjected to reductive amination with chiral amines (e.g., (R)-α-methylbenzylamine) to introduce the amino group .

Advanced: How can computational modeling predict solubility and stability in biological buffers?

Methodological Answer:
Molecular dynamics (MD) simulations using software like GROMACS estimate solubility parameters (logP ~1.2) and pKa (~8.5 for the amino group). For stability, density functional theory (DFT) calculates bond dissociation energies (BDEs), identifying susceptibility to hydrolysis at the ester group (BDE ~70 kcal/mol) . Experimental validation in PBS (pH 7.4, 37°C) shows >90% stability over 24 hours .

Basic: What purification methods ensure high purity (>98%) for this hydrochloride salt?

Methodological Answer:

Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.

Ion-Exchange Chromatography : Dowex® 50WX2 resin selectively binds the protonated amine, eluting impurities with 0.1 M HCl .

Preparative HPLC : C18 columns with acetonitrile/0.1% TFA gradients achieve >99% purity for analogs .

Advanced: What in vitro assays are suitable for evaluating its bioactivity as a chiral building block?

Methodological Answer:

Enzyme Inhibition Assays : Test against proteases (e.g., trypsin) using fluorogenic substrates (Km < 50 µM).

Cell Permeability Studies : Caco-2 monolayers assess passive diffusion (Papp >1 × 106^{-6} cm/s) for CNS drug candidates .

Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2} >30 min indicates suitability for oral dosing) .

Advanced: How does the 3-bromophenyl group affect pharmacokinetic properties compared to chloro or iodo analogs?

Methodological Answer:

  • Lipophilicity : Bromine increases logP by ~0.5 vs. chloro analogs, enhancing membrane permeability but reducing aqueous solubility (e.g., 0.2 mg/mL vs. 0.5 mg/mL for 3-chlorophenyl derivatives) .
  • Metabolic Resistance : Bromine slows oxidative metabolism (CYP3A4), extending plasma half-life (t1/2_{1/2} 6.2 h vs. 4.8 h for iodo analogs) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN166 standard) .
  • Ventilation : Use fume hoods during weighing to avoid inhalation (TLV <1 mg/m3^3) .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
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(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

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